molecular formula C22H23FN4O3 B2918059 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide CAS No. 942006-34-0

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2918059
CAS No.: 942006-34-0
M. Wt: 410.449
InChI Key: NBCMWBMGGBNECN-UHFFFAOYSA-N
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Description

This compound features a 1,3,8-triazaspiro[4.5]decane core with a benzyl group at position 3, two oxo groups at positions 2 and 4, and an acetamide moiety at position 8 linked to a 4-fluorophenyl group.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-26-12-10-22(11-13-26)20(29)27(21(30)25-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCMWBMGGBNECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, characterized by the presence of a triazaspirodecane core, which contributes to its unique biological properties. The molecular formula is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3}, and it has a molecular weight of approximately 396.45 g/mol.

Key Structural Features

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC22H23FN4O3C_{22}H_{23}FN_{4}O_{3}
Molecular Weight396.45 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of triazole and dioxo compounds have shown promising results against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. This is particularly relevant in targeting cancer cells that exhibit resistance to conventional therapies.
  • Case Study : A study published in Cancer Letters demonstrated that a related compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potential effectiveness for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal activities.

  • Research Findings : A recent investigation into triazole derivatives revealed that they exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
  • Comparative Analysis : The biological activity of this compound can be compared to established antibiotics, showing a potential alternative for treating resistant strains.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, there are indications that this compound may possess anti-inflammatory and analgesic effects:

  • Anti-inflammatory Activity : Compounds with similar scaffolds have been shown to inhibit inflammatory cytokines in vitro.
  • Analgesic Effects : Preliminary studies suggest potential pain-relieving properties through modulation of pain pathways.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : Interacting with specific receptors to alter cellular signaling pathways.

Proposed Pathways

PathwayEffect
Apoptosis inductionPromotes programmed cell death in cancer cells
Inhibition of DNA synthesisReduces proliferation in rapidly dividing cells
Modulation of inflammatory responseDecreases cytokine production

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical structural variations and properties of analogous compounds:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Findings Reference
Target Compound 1,3,8-Triazaspiro[4.5]decane 3-Benzyl, 2,4-dioxo, 8-(N-(4-fluorophenyl)acetamide) ~450 (estimated) Hypothesized kinase or enzyme inhibition (based on analogs) N/A
Compound C () 1,3,8-Triazaspiro[4.5]decane 1-Phenyl, 4-oxo, 8-(N-(2,2,2-trifluoroethyl)acetamide) 325.18 (LRMS) DDR1 inhibitor; antifibrotic activity in renal models
2.13. () 1,3,8-Triazaspiro[4.5]decane 1-Phenyl, 4-oxo, 8-(pyrazolo[3,4-b]pyridine-5-carbonyl), 3-(N-(trifluoroethyl)acetamide) Not reported DDR1 inhibition with enhanced selectivity due to heterocyclic addition
34 () 1,3-Diazaspiro[4.5]decane 3-(2-(4-Fluorophenoxy)ethyl), 2,4-dioxo, 8-(2-(trifluoromethyl)benzamide) Not reported Structural emphasis on fluorophenoxy and trifluoromethyl groups; potential kinase modulation
36a () 1,3,8-Triazaspiro[4.5]decane 1-Phenyl, 4-oxo, 8-(N-(2-fluorobenzyl)-N-phenylbutanamide) 561.18 (HRMS) KRAS-PDEd inhibitor; antitumor activity in patient-derived models
Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-(4-fluorophenyl), 2-(sulfanyl)-N-(3-methylphenyl)acetamide 438.56 Sulfur-containing analog; potential role in modulating solubility and reactivity

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~450) aligns with analogs showing blood-brain barrier permeability (e.g., 514.64 in ) .
  • LogP : Fluorinated aryl groups (e.g., 4-fluorophenyl) balance lipophilicity, optimizing membrane permeability without excessive hydrophobicity .
  • Solubility: The 2,4-dioxo groups may improve aqueous solubility compared to non-oxygenated analogs (e.g., ) .

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